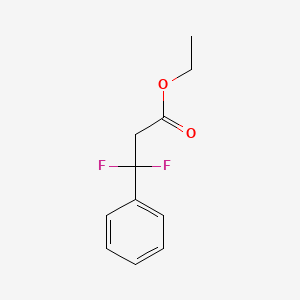

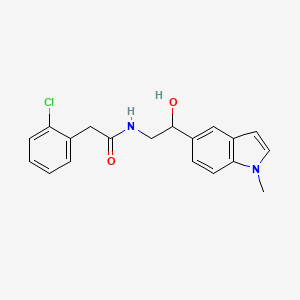

![molecular formula C18H16FN5OS B2626122 N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-11-5](/img/structure/B2626122.png)

N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound that contains several functional groups, including an imidazole ring, a thiazole ring, a fluorophenyl group, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The imidazole and thiazole rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and thiazole rings, as well as the carboxamide group. The nitrogen atoms in the imidazole ring could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications

Anticancer Activity

A series of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds with a pyrimidine ring attached to the imidazo[2,1-b]thiazole scaffold demonstrated significant cytotoxic activity against colon cancer and melanoma cell lines. Specifically, certain derivatives exhibited superior activity compared to the positive control, sorafenib, indicating potential as BRAF inhibitors for cancer therapy (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antimicrobial and Antituberculosis Effects

Imidazo[2,1-b]thiazole derivatives have also been synthesized and assessed for their antimicrobial activities. Some compounds displayed promising antimicrobial activities against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests their potential as novel antimicrobial agents, particularly for tuberculosis treatment (Güzeldemirci & Küçükbasmacı, 2010).

Anti-inflammatory and Analgesic Activities

New carboxamides derived from the imidazo[2,1-b]thiazole skeleton were synthesized to investigate their anti-inflammatory and analgesic activities. Certain derivatives showed significant activities in these areas, highlighting the versatility of the imidazo[2,1-b]thiazole scaffold in the development of potential therapeutic agents for inflammation and pain management (Soyer Can et al., 2021).

Future Directions

Mechanism of Action

Mode of Action

It is suggested that the compound may work by blocking phosphorylation of certain proteins, preventing them from folding incorrectly . Additionally, it may stimulate cellular mechanisms such as macroautophagy, which help to clear and destroy misfolded proteins .

Result of Action

Based on its potential mode of action, it could be inferred that the compound may prevent the incorrect folding of certain proteins and stimulate the clearance of misfolded proteins, potentially influencing cellular function .

properties

IUPAC Name |

6-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5OS/c19-14-4-2-13(3-5-14)15-10-24-16(11-26-18(24)22-15)17(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12H,1,6,8H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMWGRANOGHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NCCCN4C=CN=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

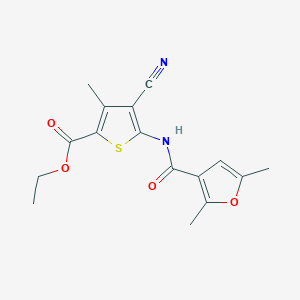

![3-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2626042.png)

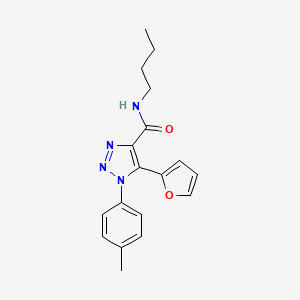

![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)

![[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2626052.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626053.png)

![2-[[6-(4-ethylphenyl)-3-pyridazinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2626056.png)

![tert-butyl 2-(7-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2626060.png)